molecular formula C7H15NO2S B2440649 3-Thiophenepropanamine, tetrahydro-, 1,1-dioxide CAS No. 1018656-33-1

3-Thiophenepropanamine, tetrahydro-, 1,1-dioxide

Cat. No.: B2440649
CAS No.: 1018656-33-1
M. Wt: 177.26
InChI Key: QAEDEVYVASDGTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Thiophenepropanamine, tetrahydro-, 1,1-dioxide is a chemical compound with the molecular formula C7H15NO2S and a molecular weight of 177.26 g/mol . . It is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom, and an amine group attached to a propyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiophenepropanamine, tetrahydro-, 1,1-dioxide typically involves the reduction of the corresponding sulfone precursor. One common method is the reduction of this compound using a reducing agent such as lithium aluminum hydride (LiAlH4) under anhydrous conditions . The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale reduction processes using more efficient and cost-effective reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Thiophenepropanamine, tetrahydro-, 1,1-dioxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction of the sulfone group can yield the corresponding thiol or sulfide.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Alkylated or acylated amine derivatives.

Mechanism of Action

The mechanism of action of 3-Thiophenepropanamine, tetrahydro-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile due to the presence of the amine group, allowing it to participate in various chemical reactions. It can also interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

    3-Thiophenepropanamine: Lacks the tetrahydro- and 1,1-dioxide modifications.

    Tetrahydrothiophene: Lacks the amine and propyl chain.

    Thiophene: Lacks the tetrahydro- and 1,1-dioxide modifications and the amine group.

Uniqueness

3-Thiophenepropanamine, tetrahydro-, 1,1-dioxide is unique due to the presence of both the tetrahydro- and 1,1-dioxide modifications, which can significantly influence its chemical reactivity and biological activity. These modifications can enhance its stability and solubility, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(1,1-dioxothiolan-3-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S/c8-4-1-2-7-3-5-11(9,10)6-7/h7H,1-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAEDEVYVASDGTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.